Dgat1-IN-3: A Technical Guide to its Mechanism of Action and Preclinical Profile
Dgat1-IN-3: A Technical Guide to its Mechanism of Action and Preclinical Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acyl-CoA:diacylglycerol acyltransferase 1 (DGAT1) is a crucial enzyme in lipid metabolism, catalyzing the final and rate-limiting step in triglyceride synthesis.[1] Its role in intestinal fat absorption and energy storage has made it a compelling therapeutic target for metabolic diseases such as obesity, dyslipidemia, and type 2 diabetes.[2][3] Dgat1-IN-3 is a potent and selective small molecule inhibitor of DGAT1. This document provides a comprehensive technical overview of the mechanism of action, quantitative data, and relevant experimental protocols for Dgat1-IN-3, intended for researchers and drug development professionals.
Mechanism of Action
Dgat1-IN-3 exerts its pharmacological effect through the direct inhibition of the DGAT1 enzyme. DGAT1 is responsible for the esterification of diacylglycerol (DAG) with a fatty acyl-CoA to form a triglyceride (TG).[4] This process is central to the absorption of dietary fats in the small intestine and the storage of neutral lipids in various tissues, including adipose tissue.[5] By blocking the active site of DGAT1, Dgat1-IN-3 prevents the synthesis of triglycerides.[4] This inhibition leads to a reduction in the assembly and secretion of chylomicrons from enterocytes, thereby limiting the absorption of dietary fat.[5] The decreased triglyceride synthesis also affects lipid storage in adipocytes and the liver.
The primary signaling pathway affected by Dgat1-IN-3 is the triglyceride synthesis pathway. Inhibition of DGAT1 leads to an accumulation of its substrates, diacylglycerol and fatty acyl-CoAs, and a decrease in its product, triglycerides. This alteration in lipid homeostasis has several downstream consequences, including potential activation of pathways sensitive to cellular lipid concentrations.
Quantitative Data
The following tables summarize the available quantitative data for Dgat1-IN-3.
Table 1: In Vitro Potency and Selectivity
| Target | Species | Assay | IC50/EC50 | Reference |
| DGAT1 | Human | Enzyme Assay | 38 nM | [6] |
| DGAT1 | Rat | Enzyme Assay | 120 nM | [6] |
| DGAT1 | Human | CHOK1 Cells | 0.66 µM | [6] |
| hERG | Human | Ion Channel Assay | IC20 = 0.2 µM | [6] |
Table 2: Rat Pharmacokinetic Profile
| Parameter | Value | Dosing Route | Reference |
| Cmax | 24 µM | 50 mg/kg p.o. | [6] |
| T1/2 | 1.95 h | 5 mg/kg i.v. | [6] |
| Clearance | 13.5 mL/min/kg | 5 mg/kg i.v. | [6] |
| Oral Bioavailability | 77% | 50 mg/kg p.o. | [6] |
Experimental Protocols
The following are representative protocols for the evaluation of DGAT1 inhibitors like Dgat1-IN-3. These are based on established methodologies in the field.
In Vitro DGAT1 Enzyme Activity Assay
This protocol is adapted from methodologies used for other small molecule DGAT1 inhibitors.[1]
-
Preparation of Reagents:
-
Assay Buffer: 100 mM Tris-HCl (pH 7.4), 25 mM MgCl2.
-
Substrate Solution: 200 µM 1,2-dioleoylglycerol and 50 µM oleoyl-CoA containing 0.2 µCi [14C]-oleoyl-CoA as a tracer.
-
Dgat1-IN-3 is serially diluted in DMSO.
-
-
Enzyme Source:
-
Microsomes from cells overexpressing human or rat DGAT1.
-
-
Assay Procedure:
-
Add 5-10 µg of microsomal protein to a microcentrifuge tube.
-
Add Dgat1-IN-3 or DMSO (vehicle control) and pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding the substrate solution.
-
Incubate for 10 minutes at 37°C.
-
Stop the reaction by adding 1.5 mL of isopropanol:heptane:water (80:20:2 v/v/v).
-
Extract the lipids by adding 1 mL of heptane and 0.5 mL of water, vortexing, and centrifuging.
-
Transfer the upper organic phase to a new tube and dry under nitrogen.
-
-
Analysis:
-
Resuspend the lipid extract in a small volume of chloroform:methanol (2:1 v/v).
-
Spot the samples on a silica TLC plate.
-
Develop the plate using a solvent system of hexane:diethyl ether:acetic acid (80:20:1 v/v/v).
-
Visualize and quantify the [14C]-triglyceride band using a phosphorimager.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic equation.
-
Cellular Triglyceride Synthesis Assay
This protocol is based on a method for assessing DGAT1 activity in a cellular context.[7]
-
Cell Culture:
-
Culture HEK293 cells (which predominantly express DGAT1) in DMEM supplemented with 10% FBS.
-
-
Assay Procedure:
-
Plate cells in a 24-well plate and grow to confluence.
-
Wash the cells with PBS and then incubate with serum-free DMEM containing Dgat1-IN-3 or DMSO for 1 hour.
-
Add 0.3 mM oleic acid complexed to BSA and 1 µCi/mL [14C]-glycerol to each well.
-
Incubate for 5 hours at 37°C.
-
Wash the cells with PBS and lyse with 0.1 N NaOH.
-
-
Lipid Extraction and Analysis:
-
Extract total lipids from the cell lysate using the Bligh and Dyer method.
-
Separate the lipids by TLC as described in the enzyme activity assay.
-
Quantify the amount of [14C]-glycerol incorporated into triglycerides.
-
Determine the EC50 value of Dgat1-IN-3.
-
In Vivo Oral Fat Tolerance Test
This protocol is a standard method for evaluating the effect of DGAT1 inhibitors on fat absorption in rodents.[8]
-
Animals:
-
Use male C57BL/6 mice, fasted for 4-6 hours.
-
-
Procedure:
-
Administer Dgat1-IN-3 (e.g., 5-50 mg/kg) or vehicle (e.g., 0.5% methylcellulose) by oral gavage.
-
After 30-60 minutes, administer a bolus of corn oil (e.g., 10 mL/kg) by oral gavage.
-
Collect blood samples via the tail vein at baseline (0 hours) and at 1, 2, 4, and 6 hours post-oil bolus.
-
-
Analysis:
-
Measure plasma triglyceride levels at each time point using a commercial kit.
-
Calculate the area under the curve (AUC) for the plasma triglyceride excursion.
-
Compare the AUC between the Dgat1-IN-3 treated and vehicle-treated groups.
-
Experimental Workflow Visualization
The following diagram illustrates a typical preclinical workflow for the evaluation of a DGAT1 inhibitor like Dgat1-IN-3.
References
- 1. DGAT enzymes are required for triacylglycerol synthesis and lipid droplets in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological inhibition of diacylglycerol acyltransferase-1 and insights into postprandial gut peptide secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of PF-04620110, a Potent, Selective, and Orally Bioavailable Inhibitor of DGAT-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DGAT1 Expression Increases Heart Triglyceride Content but Ameliorates Lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel role of a triglyceride-synthesizing enzyme: DGAT1 at the crossroad between triglyceride and cholesterol metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Identification of a botanical inhibitor of intestinal diacylglyceride acyltransferase 1 activity via in vitro screening and a parallel, randomized, blinded, placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological inhibition of diacylglycerol acyltransferase 1 reduces body weight gain, hyperlipidemia, and hepatic steatosis in db/db mice - PMC [pmc.ncbi.nlm.nih.gov]
